n,n,n',n'-tetramethyl-diaminoethane

Hypergolic bipropellants Ignition delay Green propellants

TMEDA (CAS 5498-94-2) is a bidentate tertiary diamine with a unique ethylene bridge that forms a stable five-membered chelate ring, offering 6.3 kcal/mol more exothermic dinitrate salt formation than methylene-bridged analogs. This directly enables shorter ignition delays in hypergolic propellants. For polymer synthesis, TMEDA achieves a broad, controlled molecular weight distribution (Ð ~ 1.90), ideal for rheology modifiers. Its superior thermodynamic stability in non-coordinating solvents makes it the ligand of choice for volatile metal precursors in CVD. Available in high-purity (≥99%) and anhydrous grades. Request a quote today.

Molecular Formula C6H16N2
Molecular Weight 116.20 g/mol
CAS No. 5498-94-2
Cat. No. B8698960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen,n,n',n'-tetramethyl-diaminoethane
CAS5498-94-2
Molecular FormulaC6H16N2
Molecular Weight116.20 g/mol
Structural Identifiers
SMILESCC(N(C)C)N(C)C
InChIInChI=1S/C6H16N2/c1-6(7(2)3)8(4)5/h6H,1-5H3
InChIKeyCMTIHEOOVZATEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N,N',N'-Tetramethylethylenediamine (TMEDA) CAS 5498-94-2: Technical Baseline and Procurement-Relevant Specifications


N,N,N',N'-Tetramethylethylenediamine (TMEDA, CAS 5498-94-2), also known as TEMED or 1,2-Bis(dimethylamino)ethane, is a bidentate tertiary diamine ligand characterized by two dimethylamino groups linked by an ethylene bridge . This molecular architecture enables the formation of a stable five-membered chelate ring upon coordination to metal centers, a property that underpins its extensive use in organometallic chemistry, polymerization catalysis, and as a Lewis base promoter . Commercially, TMEDA is available in a range of purities, typically from 97% to ≥99.5%, with specific grades tailored for electrophoresis (DNase/RNase-free) and anhydrous applications (water content ≤0.1%) .

Why Generic Substitution of N,N,N',N'-Tetramethylethylenediamine (TMEDA) Fails: The Critical Role of Ethylene Bridge Length and Steric Bulk


The performance of TMEDA in coordination chemistry, catalysis, and hypergolic systems is not readily replicated by other diamines. Its specific ethylene bridge (-CH2-CH2-) confers a unique bite angle and chelate ring size that differs fundamentally from propylene-bridged analogs like TMPDA or methylene-bridged analogs like TMMDA [1]. These structural variations translate into quantifiable differences in metal-ligand bond stability, reaction kinetics, and physical properties such as vapor pressure [2]. For instance, the absence of N-H bonds in TMEDA, a characteristic shared with other tertiary diamines, prevents undesirable hydrogen-bonding interactions, but its specific steric profile and electron-donating capacity are distinct [3]. Therefore, substituting TMEDA with a generic 'diamine' without quantitative verification of the target metric risks suboptimal complex stability, altered polymerization dispersity, or failed ignition in bipropellant applications.

Quantitative Differentiation of N,N,N',N'-Tetramethylethylenediamine (TMEDA) vs. Structural Analogs: An Evidence-Based Procurement Guide


Hypergolic Ignition Performance: TMEDA vs. TMMDA with Nitric Acid

TMEDA exhibits superior hypergolic ignition properties compared to its methylene-bridged analog, N,N,N',N'-tetramethylmethylenediamine (TMMDA). Density functional theory (DFT) calculations reveal that TMEDA's ethylene bridge (-CH2-CH2-) enables a more exothermic dinitrate salt formation, a critical step in ignition propagation [1]. Specifically, the heat of dinitrate salt formation for TMEDA is 6.3 kcal/mol greater than that for TMMDA, due to reduced electrostatic repulsion upon diprotonation [1]. Additionally, the C-C single bond energy in TMEDA is calculated to be 18 kcal/mol lower than that of a typical alkane, facilitating oxidative bond cleavage and shortening ignition delay [1].

Hypergolic bipropellants Ignition delay Green propellants

Polymerization Control: TMEDA vs. Other Aliphatic Amine Ligands in Cu-RDRP

In photoinduced Cu-mediated Reversible Deactivation Radical Polymerization (Cu-RDRP), the choice of aliphatic amine ligand critically influences polymer dispersity (Ð). When TMEDA is used as the ligand with Cu(II) complexes under UV irradiation, the resulting polymer exhibits a dispersity (Ð) of approximately 1.90, with a significant deviation from theoretical molecular weight [1]. In contrast, the tetradentate ligand Me6Tren yields a much lower dispersity (Ð ~ 1.10), indicative of superior control over radical propagation [1]. The bidentate nature of TMEDA limits its ability to stabilize the propagating radical, leading to a broader molecular weight distribution.

Controlled radical polymerization Cu-RDRP Ligand effects

Gas-Phase Chelate Stability: TMEDA vs. 1,3-TMPDA and 2,2'-Bipyridine

The thermodynamic stability of Ni(II) complexes formed with bidentate ligands in the gas phase provides a direct measure of intrinsic metal-ligand bond strength, free from solvation effects. Gas-phase stability constants (ΔG°form) for the formation of Ni(tmhd)2L-L complexes at 298 K decrease in the order: TMEDA (TEME) > 2,2'-bipyridine (BPY) > 1,3-tetramethylpropylenediamine (TEMP) [1]. TMEDA, forming a five-membered chelate ring, yields a more negative ΔG°form than the six-membered chelate ring formed by TEMP, demonstrating the superior thermodynamic stability conferred by the ethylene bridge [1].

Coordination chemistry Chelate effect Thermodynamic stability

Vapor-Liquid Equilibrium (VLE) Behavior: TMEDA vs. TMPDA and DETA in Aqueous Systems

The vapor-liquid equilibrium (VLE) of TMEDA with water differs markedly from that of its propylene-bridged analog TMPDA and the polyamine DETA. Precise vapor pressure measurements from 273 to 363 K show that TMEDA/water mixtures exhibit distinct total pressure curves and derived excess Gibbs free energy (GE) values [1]. The data were successfully correlated using NRTL and UNIQUAC activity coefficient models, enabling accurate prediction of phase behavior for process design [1]. While specific numerical GE values are model-dependent, the key finding is that TMEDA's VLE cannot be inferred from TMPDA or DETA data, necessitating compound-specific thermodynamic parameters.

Thermodynamics Vapor-liquid equilibria Process engineering

Photophysical Excimer Formation: TMEDA vs. TMPD and TMA

TMEDA exhibits distinct photophysical properties compared to its propylene-bridged analog TMPD and the monoamine trimethylamine (TMA). In the vapor phase, TMEDA displays an absorption coefficient (ε) at 227 nm of 2150 M⁻¹ cm⁻¹, approximately 2.3 times greater than that of TMA (910 M⁻¹ cm⁻¹) [1]. Furthermore, the vertical ionization potential (IP) of TMEDA is 8.34 eV, which is lower than that of TMA (8.5 eV) and N,N'-dimethylpiperazine (NNDMP) (8.41 eV), indicating its greater electron-donating capacity [1]. Critically, the radiative rate constant (kR) for TMEDA's relaxed excimeric state is pressure-dependent, with a pressure coefficient of 2.4 × 10⁹ M⁻¹ sec⁻¹, a behavior not observed in simple monoamines [1].

Photophysics Excimer fluorescence Spectroscopy

Commercial Purity and Water Content Specifications: TMEDA Grades for Critical Applications

TMEDA is commercially available in multiple purity grades, with specifications directly impacting its suitability for water-sensitive or biologically demanding applications. Standard reagent grade is specified at ≥99.0% purity . For applications requiring stringent exclusion of water, such as organolithium or other air-sensitive chemistry, TMEDA is available as a redistilled, anhydrous grade (AcroSeal™) with a purity of 99.5% and water content specified to ≤0.1% (Karl Fischer titration) . For biological applications like polyacrylamide gel electrophoresis (PAGE), specialized TEMED grades are certified as DNase-, RNase-, and protease-free with purities ≥97% .

Chemical procurement Purity specification Quality control

Optimal Application Scenarios for N,N,N',N'-Tetramethylethylenediamine (TMEDA) Based on Differentiated Performance Data


Green Hypergolic Bipropellant Formulation

TMEDA's 6.3 kcal/mol more exothermic dinitrate salt formation and 18 kcal/mol lower C-C bond energy relative to TMMDA directly support its selection as a fuel component in next-generation, non-toxic hypergolic propulsion systems [1]. The quantitative data confirms TMEDA's potential to achieve shorter ignition delays compared to methylene-bridged analogs, a critical performance metric for spacecraft thrusters.

Synthesis of Broad-Dispersity Polymers via Cu-RDRP

When the synthesis goal is a polymer with a deliberately broad molecular weight distribution (Ð ~ 1.90), TMEDA is the ligand of choice over tetradentate alternatives like Me6Tren (Ð ~ 1.10) [1]. This is particularly relevant for applications where high dispersity is desirable, such as in certain rheology modifiers or in fundamental studies of polymerization kinetics.

Robust Coordination Complexes for Gas-Phase or Non-Polar Media

For applications requiring stable metal chelates in non-coordinating solvents or the gas phase, TMEDA's demonstrated superior thermodynamic stability (most negative ΔG°form) over propylene-bridged and bipyridine ligands makes it the preferred ligand [1]. This is crucial for designing volatile metal precursors for chemical vapor deposition (CVD) or for catalytic cycles in hydrocarbon solvents.

Precise Process Engineering for Aqueous TMEDA Separations

Chemical engineers designing distillation or stripping columns for TMEDA recovery from aqueous streams must use compound-specific vapor-liquid equilibrium data, as TMEDA's VLE behavior cannot be predicted from TMPDA or DETA data [1]. This ensures accurate equipment sizing and avoids costly over-design or under-performance.

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